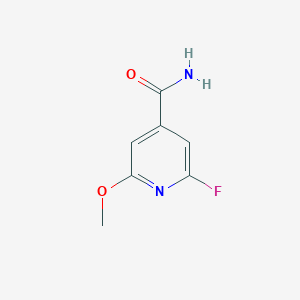![molecular formula C17H25N3O4 B13674373 (R)-4-[[3-(Boc-amino)-1-piperidyl]methyl]pyridine-2-carboxylic Acid](/img/structure/B13674373.png)
(R)-4-[[3-(Boc-amino)-1-piperidyl]methyl]pyridine-2-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-[[3-(Boc-amino)-1-piperidyl]methyl]pyridine-2-carboxylic Acid is a complex organic compound that features a pyridine ring substituted with a carboxylic acid group and a piperidine ring. The Boc (tert-butoxycarbonyl) group is a common protective group used in organic synthesis to protect amines from unwanted reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-[[3-(Boc-amino)-1-piperidyl]methyl]pyridine-2-carboxylic Acid typically involves multiple steps. One common method starts with the protection of the amine group on the piperidine ring using Boc anhydride in the presence of a base such as triethylamine. The protected piperidine is then reacted with a pyridine derivative under conditions that facilitate the formation of the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The reaction conditions are optimized to ensure cost-effectiveness and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
®-4-[[3-(Boc-amino)-1-piperidyl]methyl]pyridine-2-carboxylic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-4-[[3-(Boc-amino)-1-piperidyl]methyl]pyridine-2-carboxylic Acid is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may act as inhibitors or activators of specific enzymes, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of polymers and other materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives .
Wirkmechanismus
The mechanism of action of ®-4-[[3-(Boc-amino)-1-piperidyl]methyl]pyridine-2-carboxylic Acid involves its interaction with specific molecular targets. The Boc group protects the amine, allowing the compound to interact with enzymes or receptors without undergoing unwanted reactions. The pyridine ring can participate in π-π interactions, enhancing binding affinity to targets. The carboxylic acid group can form hydrogen bonds, further stabilizing the interaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-Boc-3-aminopyrrolidine: Similar in structure but with a pyrrolidine ring instead of a piperidine ring.
®-4-aminomethylpyridine: Lacks the Boc protective group and has different reactivity.
Uniqueness
®-4-[[3-(Boc-amino)-1-piperidyl]methyl]pyridine-2-carboxylic Acid is unique due to the presence of both the Boc-protected amine and the carboxylic acid group. This combination allows for selective reactions and interactions, making it a versatile compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C17H25N3O4 |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
4-[[3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]methyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C17H25N3O4/c1-17(2,3)24-16(23)19-13-5-4-8-20(11-13)10-12-6-7-18-14(9-12)15(21)22/h6-7,9,13H,4-5,8,10-11H2,1-3H3,(H,19,23)(H,21,22) |
InChI-Schlüssel |
HWSNEPFAUASLQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)CC2=CC(=NC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



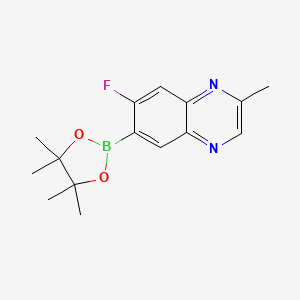
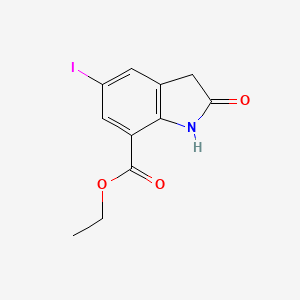
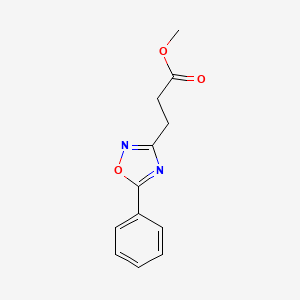
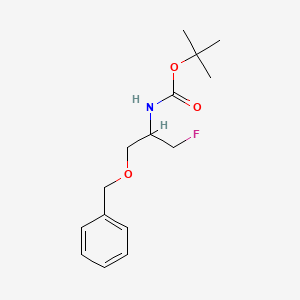
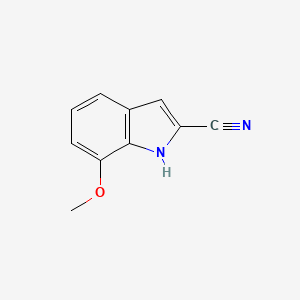
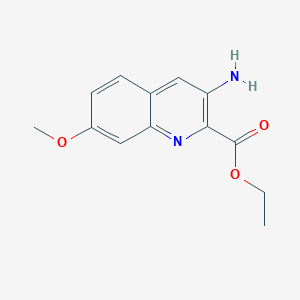
![6-bromo-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13674350.png)
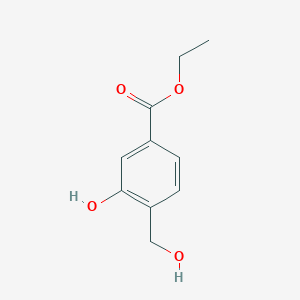
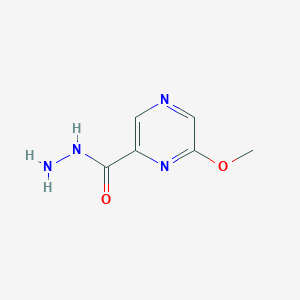
![5-Chloropyrido[3,4-d]pyrimidine](/img/structure/B13674372.png)
